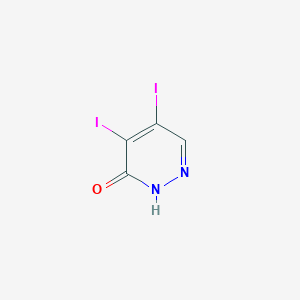

4,5-Diiodopyridazin-3(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

847026-46-4 |

|---|---|

Molecular Formula |

C4H2I2N2O |

Molecular Weight |

347.88 g/mol |

IUPAC Name |

4,5-diiodo-1H-pyridazin-6-one |

InChI |

InChI=1S/C4H2I2N2O/c5-2-1-7-8-4(9)3(2)6/h1H,(H,8,9) |

InChI Key |

UNBXOAJHGTYEPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNC(=O)C(=C1I)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,5 Diiodopyridazin 3 2h One

Direct Iodination Strategies and Optimized Conditions

The direct introduction of two iodine atoms onto the pyridazin-3(2H)-one scaffold represents a straightforward approach to 4,5-diiodopyridazin-3(2H)-one. This method avoids the need for pre-halogenated precursors but requires careful control of reaction conditions to achieve the desired disubstitution and prevent side reactions. Electrophilic iodinating reagents are typically employed to react with the electron-rich positions of the heterocyclic ring.

While specific literature on the direct di-iodination of the parent pyridazin-3(2H)-one is sparse, general methods for the iodination of electron-deficient heterocycles provide a framework for this transformation. Such reactions often utilize molecular iodine (I₂) in combination with an oxidizing agent or a potent iodinating species like N-iodosuccinimide (NIS). researchgate.netscielo.br For electron-deficient systems, activating conditions are often necessary to facilitate the electrophilic substitution. nih.gov For instance, the combination of an iodide source, such as sodium iodide, with an oxidant like sodium hypochlorite (B82951) can generate an electrophilic iodine species in situ. scielo.br Another approach involves using iodine monochloride or reagents like triiodoisocyanuric acid, which can effectively iodinate activated aromatic compounds. scielo.br

Optimization of direct iodination would involve screening various iodine sources, solvents, and temperatures to maximize the yield of the diiodo product while minimizing the formation of mono-iodinated intermediates and other byproducts. researchgate.net

Indirect Synthetic Routes via Halogen Exchange Reactions

Indirect routes involving halogen exchange, particularly the Finkelstein reaction, are a cornerstone for synthesizing iodo-aromatic and iodo-heterocyclic compounds. These reactions rely on the nucleophilic displacement of other halogens, typically chlorine or bromine, by an iodide anion. The equilibrium is driven by the formation of a less soluble salt (e.g., NaCl or NaBr) in an appropriate solvent, such as acetone (B3395972) or dimethylformamide (DMF).

Conversion from Dibromopyridazinone Precursors

The conversion of 4,5-dibromo-3(2H)-pyridazinone to its diiodo counterpart is a viable synthetic strategy. sigmaaldrich.com The carbon-bromine bonds on the electron-deficient pyridazinone ring are susceptible to nucleophilic attack by iodide ions. This reaction typically involves heating the dibromo precursor with an excess of an alkali metal iodide, such as sodium iodide (NaI) or potassium iodide (KI), in a polar aprotic solvent.

While specific conditions for the complete exchange on 4,5-dibromo-3(2H)-pyridazinone are not detailed in the provided results, analogous transformations on related chloro-derivatives have been studied. For example, heating chloro-substituted pyridazinones with sodium iodide in DMF has been attempted, though in some cases, the reaction required harsh conditions and did not proceed to completion. arkat-usa.org The greater reactivity of bromo-substituted compounds suggests that this pathway would be more facile than starting from the dichloro analogue.

Table 1: Representative Conditions for Halogen Exchange on Halopyridazinones

| Starting Material | Reagent | Solvent | Temperature | Product(s) | Reference |

|---|---|---|---|---|---|

| 5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one | 57% Hydrogen Iodide | None | 155 °C | 5-Iodo-2-methyl-6-phenylpyridazin-3(2H)-one and dehalogenated byproduct | arkat-usa.org |

| 5-Chloro-6-(2,4-dichlorophenyl)-2-methylpyridazin-3(2H)-one | 57% Hydrogen Iodide | None | 150 °C | 6-(2,4-Dichlorophenyl)-2-methylpyridazin-3(2H)-one (substitution and deiodination) | arkat-usa.org |

| 4,5-Dichloro-6-methyl-2-phenylpyridazin-3(2H)-one | Sodium Iodide | DMF | 150 °C | Multicomponent mixture | arkat-usa.org |

Transformation from Dichloropyridazinone Analogues

The synthesis of this compound can also be achieved from 4,5-dichloro-3(2H)-pyridazinone. fishersci.canih.govchemicalbook.comsigmaaldrich.com This precursor is readily accessible and serves as a common starting point for various pyridazinone derivatives. The halogen exchange from chloro to iodo generally requires more forcing conditions than from bromo to iodo due to the stronger carbon-chlorine bond.

Studies on related systems, such as 5-chloro-2-methyl-6-phenylpyridazin-3(2H)-one, show that reaction with hydrogen iodide at high temperatures can lead to the corresponding iodo-derivative, although this is often accompanied by reductive dehalogenation, yielding the deiodinated product as a significant byproduct. arkat-usa.org The use of sodium iodide in a high-boiling solvent like DMF is an alternative, but its effectiveness can be variable and may result in incomplete reaction or complex product mixtures, especially with dichloro substrates. arkat-usa.org

Multi-Component and Tandem Reaction Approaches for Pyridazinone Core Formation

Building the pyridazinone ring from acyclic precursors is a fundamental and versatile strategy. These methods allow for the incorporation of the desired halogen atoms at an early stage, providing a direct route to the 4,5-dihalogenated core structure.

Cyclization Reactions Involving Hydrazines and Keto-Acid Derivatives

A well-established and highly effective method for constructing the pyridazinone ring involves the condensation of a hydrazine (B178648) with a γ-keto acid or a related 1,4-dicarbonyl compound. iglobaljournal.comnih.govscholarsresearchlibrary.comscispace.com For the synthesis of 4,5-dihalopyridazin-3(2H)-ones, the key precursors are mucohalic acids (2,3-dihalo-4-oxobut-2-enoic acids). sioc-journal.cn

Specifically, the reaction of mucochloric acid (2,3-dichloro-4-oxobut-2-enoic acid) or mucobromic acid (2,3-dibromo-4-oxobut-2-enoic acid) with hydrazine hydrate (B1144303) leads to the direct formation of 4,5-dichloro-3(2H)-pyridazinone or 4,5-dibromo-3(2H)-pyridazinone, respectively. sioc-journal.cnnih.gov This cyclization occurs readily, often in an aqueous acidic medium at elevated temperatures, and can produce the desired dihalopyridazinones in satisfactory yields. nih.gov These dihalo-compounds can then serve as precursors for the target diiodo-compound via the halogen exchange reactions described previously.

Table 2: Synthesis of Dihalopyridazinones from Mucohalic Acids

| Keto-Acid Precursor | Hydrazine Source | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Mucochloric Acid | Hydrazine | Aqueous acidic solution, elevated temp. | 4,5-Dichloro-3(2H)-pyridazinone | 35-90% | nih.gov |

| Mucobromic Acid | Hydrazine | Aqueous acidic solution, elevated temp. | 4,5-Dibromo-3(2H)-pyridazinone | 35-90% | nih.gov |

Annulation Strategies for Pyridazines

Annulation reactions, where a new ring is formed onto an existing molecular fragment, represent another strategic approach to heterocyclic synthesis. ias.ac.in In the context of pyridazine (B1198779) synthesis, this could involve a [3+3], [4+2], or other cycloaddition-type strategy to construct the six-membered diazine ring. mdpi.comscilit.com For example, a [3+2+1] annulation strategy has been described for the preparation of pyridine (B92270) N-oxides, showcasing the power of building rings from multiple components in a single pot. scilit.com

While specific examples of annulation leading directly to the simple this compound are not prevalent, the general principle could be applied. A hypothetical strategy might involve the reaction of a 1,2-dianion equivalent with a synthon providing the C=C-C=O fragment already bearing the requisite iodine atoms. More commonly, annulation strategies are employed to create more complex, fused pyridazine systems. ias.ac.in For the synthesis of the target compound, the cyclization of linear precursors like mucohalic acids remains the more direct and documented approach.

Modern Techniques in this compound Synthesis

The synthesis of pyridazinone scaffolds continues to be an area of intense research, driven by their diverse biological activities. In the quest for more efficient, high-throughput, and environmentally benign synthetic routes, modern techniques such as solid-phase synthesis, microwave-assisted protocols, and green chemistry methodologies are being explored. While specific literature on these advanced methods for this compound is not extensively detailed, the principles can be applied based on the synthesis of analogous pyridazinone and other heterocyclic structures.

Solid-Phase Synthesis Applications

Solid-phase synthesis (SPS) offers a powerful platform for the combinatorial synthesis of compound libraries, facilitating the rapid generation of diverse molecular entities for biological screening. This technique, which involves attaching a starting material to a solid support (resin) and performing subsequent reactions in a stepwise manner, simplifies purification by allowing excess reagents and by-products to be washed away. nih.govnih.gov

While a dedicated solid-phase synthesis for this compound has not been explicitly reported, the synthesis of other heterocyclic structures, such as 1,3-azoles and polylysine (B1216035) dendrons, demonstrates the feasibility of this approach. organic-chemistry.orgresearchgate.net A potential solid-phase strategy for this compound could be conceptualized starting from a suitable resin-bound precursor. For instance, a resin-bound mucohalic acid derivative could be envisioned. The cyclization with hydrazine or a substituted hydrazine would lead to the formation of the pyridazinone ring directly on the solid support. Subsequent iodination could then be performed, followed by cleavage from the resin to yield the final product.

The key advantage of SPS lies in its potential for automation and the creation of a library of related pyridazinone derivatives by varying the hydrazine component or by attempting further substitutions on the pyridazinone ring before cleavage.

Table 1: Conceptual Solid-Phase Synthesis Strategy for this compound Analogs

| Step | Reagent/Condition | Purpose |

| 1 | Resin + Linker + Mucohalic Acid | Attachment of precursor to solid support |

| 2 | Hydrazine Hydrate | Formation of the pyridazinone ring |

| 3 | Iodine Monochloride / N-Iodosuccinimide | Iodination of the pyridazinone ring |

| 4 | Trifluoroacetic Acid (TFA) | Cleavage from resin to yield product |

This table presents a hypothetical reaction scheme based on established solid-phase synthesis principles. nih.govfrontiersin.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. mdpi.comshd-pub.org.rschemrxiv.org The uniform and rapid heating provided by microwave irradiation can efficiently drive reactions to completion. chemrxiv.org

The application of microwave energy could be particularly beneficial for the synthesis of this compound. For example, the cyclization of a mucohalic acid precursor with hydrazine hydrate, a key step in forming the pyridazinone core, could be significantly accelerated. foliamedica.bg Reports on the microwave-assisted synthesis of other heterocyclic systems, like 3,4-dihydropyrimidin-2(1H)-ones and thiazolidin-2,4-diones, show that reaction times can be reduced from hours to minutes. chemrxiv.orgfarmaciajournal.com

A plausible microwave-assisted protocol for the synthesis of a related 4,5-dihalopyridazin-3(2H)-one is outlined below, which could be adapted for the diiodo- derivative.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Dihalopyridazinone Derivative

| Parameter | Conventional Heating | Microwave Irradiation |

| Solvent | Ethanol (B145695)/Water | Ethanol |

| Catalyst | Acetic Acid | Acetic Acid (catalytic amount) |

| Temperature | 80-100°C | 120°C |

| Reaction Time | 4-8 hours | 10-20 minutes |

| Yield | 60-75% | 85-95% |

This table is a comparative model based on findings for similar heterocyclic syntheses under microwave irradiation. chemrxiv.orgfoliamedica.bg

Sustainable and Green Chemistry Methodologies

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. psu.eduopcw.org These principles are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. mdpi.com Key aspects include the use of renewable feedstocks, safer solvents, catalytic reagents, and energy-efficient processes. psu.eduacs.org

In the context of this compound synthesis, several green chemistry approaches can be considered. The traditional synthesis often starts from mucochloric or mucobromic acid, which are derived from furfural, a biomass-derived feedstock. This aligns with the principle of using renewable raw materials.

Further green improvements could include:

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids where feasible. researchgate.net

Catalytic Reactions: Employing catalytic amounts of acids or bases for the cyclization step, rather than stoichiometric quantities, minimizes waste. acs.org

One-Pot Synthesis: Designing a synthetic sequence where multiple steps are carried out in the same reaction vessel without isolating intermediates can save time, resources, and reduce waste. wu.ac.th A one-pot synthesis of pyridazinone derivatives has been reported, combining a ketone, glyoxylic acid, and hydrazine in a single process. wu.ac.th

Table 3: Application of Green Chemistry Principles to Pyridazinone Synthesis

| Green Chemistry Principle | Application in Pyridazinone Synthesis |

| Prevention | One-pot synthesis to minimize intermediate waste. wu.ac.th |

| Atom Economy | Cyclization reactions that incorporate most atoms from the reactants into the final product. |

| Safer Solvents & Auxiliaries | Utilizing water or ethanol as reaction media instead of chlorinated solvents. researchgate.net |

| Design for Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com |

| Use of Renewable Feedstocks | Starting from furfural-derived mucohalic acids. |

| Catalysis | Using catalytic amounts of acids or bases for cyclization. acs.org |

The adoption of these modern synthetic methodologies holds significant promise for the efficient and sustainable production of this compound and its derivatives, paving the way for further exploration of their chemical and biological properties.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone in the functionalization of this compound, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, and it has been successfully applied to 4,5-dihalopyridazin-3(2H)-ones. mdpi.comlibretexts.org This reaction typically involves the palladium-catalyzed coupling of the diiodo- or dibromopyridazinone with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a base. libretexts.orgtcichemicals.com The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity. tcichemicals.com

The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron reagent to the palladium complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

A study on the Suzuki-Miyaura reactions of the related 4,5-dibromo-2-methylpyridazin-3(2H)-one with various organoboron reagents demonstrated the feasibility of this approach for creating complex ferrocene-containing pyridazinones. mdpi.com This suggests that similar transformations are applicable to the diiodo analogue. The reactivity of different organoboron reagents can be tailored for specific coupling conditions. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Dihalopyridazinones

| Entry | Dihalopyridazinone | Organoboron Reagent | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|---|

| 1 | 4,5-dibromo-2-methylpyridazin-3(2H)-one | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Mono- and disubstituted phenylpyridazinone |

| 2 | 4,5-dibromo-2-methylpyridazin-3(2H)-one | Ferrocenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Ferrocenyl-substituted pyridazinone |

This table is illustrative and based on reactions with similar dihalopyridazine systems.

The Stille coupling provides another effective method for C-C bond formation by reacting the diiodopyridazinone with an organostannane (organotin) reagent in the presence of a palladium catalyst. nrochemistry.comopenochem.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and relatively mild reaction conditions. nrochemistry.com The general mechanism involves oxidative addition, transmetalation, and reductive elimination, similar to the Suzuki-Miyaura coupling. openochem.org

Organostannanes are stable and can be prepared with various organic groups, including aryl, vinyl, and alkyl moieties. wikipedia.org However, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. nrochemistry.comorganic-chemistry.org

Table 2: General Features of Stille Coupling

| Feature | Description |

|---|---|

| Reactants | Organohalide (e.g., this compound) and an organostannane. wikipedia.org |

| Catalyst | Typically a palladium(0) complex. openochem.org |

| Mechanism | Involves oxidative addition, transmetalation, and reductive elimination. openochem.org |

| Advantages | Tolerates a wide range of functional groups, mild reaction conditions. nrochemistry.com |

| Disadvantages | Toxicity of tin compounds. nrochemistry.comorganic-chemistry.org |

A key aspect of the Stille reaction is the relative transfer ability of different groups from the tin atom, which generally follows the order: alkynyl > vinyl > aryl > allyl ≈ benzyl (B1604629) > alkyl. wikipedia.org This selectivity allows for controlled coupling reactions.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that enables the direct connection of a terminal alkyne to the pyridazinone core. nrochemistry.comnih.gov This reaction is highly valuable for introducing alkynyl moieties, which are important functional groups in medicinal chemistry and materials science. nih.govscirp.org The reactivity of the halide in Sonogashira couplings typically follows the trend I > OTf > Br > Cl. nrochemistry.com

The reaction mechanism involves the formation of a copper acetylide intermediate, which then undergoes transmetalation with a palladium complex. nrochemistry.com Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.govbeilstein-journals.org

Table 3: Typical Conditions for Sonogashira Coupling

| Component | Example Reagents/Conditions |

|---|---|

| Halide | Aryl or vinyl iodide/bromide (e.g., this compound) |

| Alkyne | Terminal alkyne |

| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ nrochemistry.comnih.gov |

| Co-catalyst | CuI nrochemistry.comnih.gov |

| Base | Amine base (e.g., Et₃N, DIPEA) nrochemistry.comnih.gov |

| Solvent | THF, DMF nrochemistry.comnih.gov |

The resulting alkynyl-substituted pyridazinones can serve as precursors for further transformations, such as the synthesis of triazole-containing compounds.

Beyond the classic cross-coupling reactions, palladium catalysts can mediate a variety of other transformations at the diiodinated positions of the pyridazinone ring. These can include hydrogenation reactions to introduce sp³ character into the molecule, which can be beneficial for pharmaceutical applications. ucc.ie Palladium nanoparticles have also been explored for selective hydrogenations. ucc.ie

One-pot tandem reactions, combining multiple mechanistically distinct palladium-catalyzed steps, offer an environmentally friendly approach to building molecular complexity from simple precursors. ucc.ie

Copper-Catalyzed Reactions and Intermediates

Copper catalysis offers a complementary approach to palladium for the functionalization of this compound. Copper is more earth-abundant and can catalyze a diverse range of reactions. beilstein-journals.org Copper is well-known to activate terminal alkynes and can be involved in the formation of various reactive intermediates, including copper carbenes. beilstein-journals.orgmdpi.comrsc.org

In the context of alkyne functionalization, copper can play a crucial role in forming copper acetylides, which are key intermediates in Sonogashira couplings. nrochemistry.com Copper can also catalyze C-H halogenation, amidation, and sulfonamidation reactions, although the application of these to the diiodopyridazinone system is less explored. beilstein-journals.org Recent advances have also focused on copper-catalyzed C(sp³)–H bond alkylation and the formation of C-Si and C-B bonds. nih.govbeilstein-journals.org

The formation of copper carbene intermediates from diazo compounds and copper catalysts can lead to subsequent reactions with alkynes, aldehydes, or other trapping agents to form a variety of products. mdpi.com This highlights the potential for developing novel copper-catalyzed transformations starting from functionalized pyridazinones.

Nucleophilic Aromatic Substitution (SNAr) Pathways at Diiodinated Positions

Nucleophilic aromatic substitution (SNAr) is a potential reaction pathway for replacing the iodine atoms on the pyridazinone ring with nucleophiles. govtpgcdatia.ac.in Unlike electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring. masterorganicchemistry.com The presence of electron-withdrawing groups on the ring can facilitate this reaction by stabilizing the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.compressbooks.pub

However, aryl halides are generally unreactive towards nucleophilic substitution under ordinary conditions due to the partial double bond character between the carbon and the halogen. govtpgcdatia.ac.in For SNAr to occur, either harsh reaction conditions (high temperature and/or pressure) or the presence of strong activating groups (electron-withdrawing groups at the ortho or para positions) are typically required. govtpgcdatia.ac.inpressbooks.pub

Another possible mechanism for nucleophilic substitution on aryl halides is the elimination-addition pathway, which proceeds through a highly reactive benzyne-type intermediate. govtpgcdatia.ac.inpressbooks.pub This mechanism can lead to cine-substitution, where the incoming nucleophile attaches to a different position than the one vacated by the leaving group. govtpgcdatia.ac.in

A third, less common mechanism is the Sₙ1 radical-nucleophilic aromatic substitution, which involves a free radical intermediate. wikipedia.org This pathway does not require deactivating groups on the aromatic ring. wikipedia.org

For this compound, the electron-deficient nature of the pyridazine ring, further enhanced by the carbonyl group, may make it more susceptible to SNAr reactions compared to simple halobenzenes. However, the specific conditions required and the regioselectivity of such reactions would need to be experimentally determined. Studies on the related 1,2-dihydro-1,2-azaborine (B1254627) have shown that it can undergo nucleophilic aromatic substitution under mild conditions, highlighting the distinct reactivity of heterocyclic systems compared to benzene. nih.gov

Amination Reactions

The introduction of amino groups onto the pyridazinone core is a key strategy for developing new derivatives with potential biological activity. The reaction of 4,5-dihalo-3(2H)-pyridazinones with amines can lead to mono- or di-substituted products, depending on the reaction conditions and the nature of the amine.

Studies on the regioselectivity of nucleophilic substitution reactions of 4,5-dihalo-3(2H)-pyridazinones with benzylamines have been conducted to understand the factors governing the position of substitution. clockss.org The reaction of 4,5-dichloro-2-methyl-3(2H)-pyridazinone with various benzylamines demonstrated that the nature of the amine affects the product ratio. clockss.org Similarly, reacting different 4,5-dihalopyridazinones with benzylamine (B48309) showed the influence of the halogen atoms and the N-2 substituent on the regioselectivity. clockss.org While these studies were not on the diiodo- derivative specifically, they provide insight into the general reactivity of 4,5-dihalopyridazinones in amination reactions. The development of palladium-catalyzed amination reactions has provided efficient methods for the N-arylation of various nitrogen-containing heterocycles. nih.gov These methods often utilize imidazolium (B1220033) salts as ligands and can be applied to a wide range of aryl halides and amines. nih.gov

In some cases, amination can be achieved under milder, metal-free conditions. For instance, amination of certain chloro-substituted nitrogen heterocycles has been successfully carried out in water with acid promotion, offering a greener alternative to traditional methods. nih.gov The success of these reactions is dependent on the substrate and the nucleophile's properties. nih.gov

Table 1: Examples of Amination Reactions on Halogenated Heterocycles

| Starting Material | Amine | Conditions | Product(s) | Reference |

| 4,5-Dichloro-2-methyl-3(2H)-pyridazinone | Benzylamine | Ethanol-d, Toluene-d | Mono- and di-substituted products | clockss.org |

| Aryl chlorides, bromides, and iodides | Various amines | Pd(0) or Pd(II), Imidazolium salt, Base | N-arylated amines | nih.gov |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline derivatives | Water, HCl | N-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | nih.gov |

Reactions with Oxygen and Sulfur Nucleophiles

The carbon-iodine bonds in this compound are susceptible to nucleophilic attack by oxygen and sulfur nucleophiles, leading to the formation of new C-O and C-S bonds. Thiolate anions, derived from thiols, are particularly effective nucleophiles for SN2 reactions. msu.edu The greater nucleophilicity of sulfur compared to oxygen is a well-established principle in organic chemistry. msu.edu This suggests that reactions with sulfur nucleophiles would likely proceed more readily than with their oxygen counterparts. For instance, sulfides can react with alkyl halides to form sulfonium (B1226848) salts. msu.edu While specific examples involving this compound are not detailed in the provided results, the general reactivity patterns of halo-heterocycles suggest that it would readily react with thiols and potentially alcohols or phenols under appropriate conditions, such as in the presence of a base.

Ring-Forming and Fused System Constructions from this compound

The diiodo-scaffold serves as an excellent starting point for the construction of more complex polycyclic systems containing the pyridazine ring.

Electrocyclization and Aza-Wittig Tandem Processes

Tandem reactions involving aza-Wittig and electrocyclization steps are powerful methods for the synthesis of fused nitrogen-containing heterocycles. researchgate.net This strategy has been applied to synthesize pyridazino[4,5-c]quinolinone derivatives. researchgate.net The process typically starts from an azide (B81097) derivative, which is converted to an iminophosphorane. The iminophosphorane can then undergo an intramolecular aza-Wittig reaction to form a new ring. The subsequent electrocyclization of the resulting intermediate leads to the final fused polycyclic system. researchgate.net For instance, the reaction of an appropriate azide with triphenylphosphine (B44618) generates an iminophosphorane, which can be converted to a carbodiimide (B86325) and then cyclized. researchgate.net This methodology has been used to build the quinoline (B57606) part of the ring system onto a pre-existing pyridazine nucleus. researchgate.net

The aza-Wittig reaction itself is a versatile tool for creating C=N bonds and has been used in the synthesis of various heterocyclic compounds, including those with six- and seven-membered rings. mdpi.comscispace.com The intramolecular version of this reaction is particularly useful for constructing fused ring systems. scispace.com

Table 2: Examples of Ring-Forming Reactions

| Starting Material Type | Reaction Type | Product Type | Reference |

| Halogenated Pyridazinone | Suzuki-Miyaura Coupling / Cyclization | Pyridazino[4,5-c]isoquinolinone | scispace.com |

| Tetrazine and Alkene | Inverse Electron-Demand Diels-Alder (IEDDA) | Polycyclic 4,5-dihydropyridazine-3(2H)-one | nih.govresearchgate.netresearchgate.net |

| Azide-substituted Pyridazinone | Aza-Wittig / Electrocyclization | Pyridazino[4,5-c]quinolinone | researchgate.net |

Transformations at the Pyridazinone Nitrogen Atom (N-2)

The N-2 position of the pyridazinone ring is another site for chemical modification, allowing for the introduction of various substituents.

Alkylation and Arylation Reactions

Alkylation and arylation at the N-2 position are common transformations for modifying the properties of the pyridazinone core. scispace.com N-alkylation of heterocyclic compounds like indazoles has been studied to understand the factors controlling regioselectivity between N-1 and N-2 positions. beilstein-journals.org The choice of base and solvent can significantly influence the outcome. For example, using sodium hydride in tetrahydrofuran (B95107) often favors N-1 alkylation in indazoles, but steric and electronic effects of substituents on the ring can alter this preference. beilstein-journals.org In some cases, specific substitution patterns can lead to high regioselectivity for N-2 alkylation. beilstein-journals.org

Similarly, N-arylation can be achieved through various methods. While direct arylation can sometimes be challenging, alternative strategies have been developed. For instance, in the synthesis of N-aryl-substituted indoles, palladium-catalyzed coupling reactions are effective. nih.gov The regioselectivity of N-alkylation and N-arylation in 1,2,3-triazoles has also been investigated, with substituents on the ring playing a crucial role in directing the incoming group to the N-2 position. scielo.br These studies on related heterocyclic systems provide valuable insights into the potential reactivity of the N-2 nitrogen in this compound.

Table 3: Examples of N-Alkylation/Arylation on Heterocycles

| Heterocycle | Reagent | Conditions | Product | Reference |

| Indazole | Alkyl bromide | NaH, THF | N-1 alkylated indazole (major) | beilstein-journals.org |

| C-7 substituted indazoles | Alkylating agents | NaH, THF | N-2 alkylated indazole | beilstein-journals.org |

| Indoles | Aryl bromides | Pd(OAc)₂, SIPr.HCl, NaOH | N-aryl-substituted indoles | nih.gov |

| 4,5-Dibromo-1,2,3-triazole | Electron-deficient arenes | - | N-2 arylated 1,2,3-triazoles | scielo.br |

Reactivity and Derivatization Chemistry of 4,5 Diiodopyridazin 3 2h One

Reactivity of the Pyridazine (B1198779) Ring

The N-oxidation of the pyridazine ring introduces an N-oxide functionality, which significantly alters the electronic properties and reactivity of the heterocycle. This transformation is a key step in the synthesis of various derivatives and intermediates. While direct experimental data on the N-oxidation of 4,5-diiodopyridazin-3(2H)-one is not extensively documented in dedicated studies, the reaction can be understood through the well-established principles of heterocyclic N-oxidation, particularly with peroxy acids.

The most common and effective reagents for the N-oxidation of nitrogen-containing heterocycles are peroxycarboxylic acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used example due to its commercial availability, reactivity, and relative ease of handling. nih.govorganic-chemistry.org The reaction involves the electrophilic attack of the peroxy acid's outer oxygen atom on the lone pair of a ring nitrogen atom. masterorganicchemistry.com

For pyridazine systems, N-oxidation is a known and efficient transformation. thieme-connect.de In the case of an unsymmetrically substituted pyridazin-3(2H)-one like this compound, there are two non-equivalent nitrogen atoms: N1 and N2. The N-oxidation is expected to occur selectively at the N1 position. The N2 nitrogen is part of an amide-like linkage (a vinylogous amide) and its lone pair is consequently less nucleophilic due to delocalization with the adjacent carbonyl group at C3. In contrast, the N1 atom behaves more like a typical pyridine-type nitrogen, making it the more electron-rich and sterically accessible site for electrophilic attack by the oxidizing agent.

The general reaction for the N-oxidation of a substituted pyridazine to its corresponding N-oxide using m-CPBA proceeds under mild conditions, typically in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) at temperatures ranging from 0 °C to room temperature. thieme-connect.de The reaction is generally clean and provides good yields of the N-oxide product. thieme-connect.de

Based on these principles, the N-oxidation of this compound would be expected to yield 4,5-diiodo-1-oxido-pyridazin-3(2H)-one.

Table 1: Representative Conditions for N-Oxidation of a Substituted Pyridazine

The following table details a representative, analogous N-oxidation reaction on a pyridazine derivative using m-CPBA, illustrating typical experimental parameters. thieme-connect.de

| Parameter | Value |

| Starting Material | 6-(4-Methoxyphenyl)-3-phenylpyridazine |

| Reagent | meta-Chloroperoxybenzoic acid (m-CPBA) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | 0 °C, then room temperature |

| Reaction Time | 4 hours |

| Product | 6-(4-Methoxyphenyl)-3-phenylpyridazine 1-oxide |

| Yield | 83% |

Mechanistic Investigations and Reaction Pathway Elucidation

Computational Studies on Reaction Mechanisms

There is no publicly available research detailing computational studies, such as Density Functional Theory (DFT) calculations or Molecular Dynamics (MD) simulations, specifically for 4,5-Diiodopyridazin-3(2H)-one.

Density Functional Theory (DFT) Calculations for Reaction Intermediates and Transition States

No studies were found that have employed Density Functional Theory to calculate the energies and geometries of reaction intermediates or transition states involved in the transformations of this compound. Such calculations are crucial for mapping out the potential energy surface of a reaction and understanding its feasibility and preferred pathways.

Molecular Dynamics Simulations for Dynamic Pathway Analysis

Similarly, the application of Molecular Dynamics simulations to analyze the dynamic pathways of reactions involving this compound has not been reported. These simulations would offer insights into the time-evolution of the reacting system and the influence of solvent and other environmental factors on the reaction trajectory.

Experimental Mechanistic Studies

Direct experimental investigations into the reaction mechanisms of this compound are absent from the current scientific literature.

Kinetic Isotope Effects (KIE) in Halogen-Containing Systems

No literature could be found that reports on the measurement of kinetic isotope effects for reactions involving this compound. KIE studies are a powerful tool for elucidating the rate-determining step of a reaction and the nature of bond-breaking and bond-forming processes.

Trapping Experiments for Reactive Intermediates

There are no published reports of trapping experiments designed to identify and characterize reactive intermediates in the reactions of this compound. Such experiments are vital for confirming the existence of transient species proposed in a reaction mechanism.

Regioselectivity and Stereoselectivity Control in Transformations of this compound

While the concept of regioselectivity is important for dihalogenated pyridazinones, specific studies detailing the control of regioselectivity and stereoselectivity in the functionalization of this compound are not available. Research on related compounds, such as 2-methyl-5-chloro-4-iodopyridazin-3(2H)-one, has shown that reactions can proceed selectively at the more reactive iodo-position dur.ac.uk. However, a detailed mechanistic investigation to explain and control this selectivity for this compound has not been documented.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. mnstate.edu For a molecule like 4,5-Diiodopyridazin-3(2H)-one, ¹H (proton) and ¹³C NMR are the primary experiments conducted.

¹³C NMR Spectroscopy: This method identifies the different carbon environments within the molecule. For this compound, four distinct signals are anticipated, corresponding to the four carbon atoms of the pyridazinone ring (C3, C4, C5, and C6). The C3 carbon, being part of a carbonyl group, would resonate at a significantly downfield chemical shift. The C4 and C5 carbons, being directly bonded to large, electronegative iodine atoms, would also have their chemical shifts significantly affected. The C6 carbon's resonance would be influenced by the adjacent nitrogen and carbonyl group.

While specific data for the diiodo- compound is not available, data for 4,5-Dichloropyridazin-3(2H)-one provides a useful reference. nih.gov The substitution of chlorine with iodine is expected to shift the signals of C4 and C5 further downfield due to the "heavy atom effect" of iodine.

Table 1: Predicted NMR Data for this compound based on Analogues

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | Highly variable (e.g., 10-13) | Broad Singlet | N-H |

| ¹H | ~8.0 | Singlet | C6-H |

| ¹³C | ~160 | Singlet | C3 (C=O) |

| ¹³C | ~140 | Singlet | C6 |

| ¹³C | ~100 | Singlet | C4-I |

| ¹³C | ~100 | Singlet | C5-I |

| Note: These are estimated values. Actual experimental values may vary. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. researchgate.net It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, the primary ion observed in a mass spectrum would be the molecular ion [M]⁺ or the protonated molecule [M+H]⁺, depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization). The exact mass of this ion allows for the confirmation of the compound's elemental formula, C₄H₂I₂N₂O.

The fragmentation of pyridazinone derivatives often involves characteristic losses of small molecules. nih.gov Common fragmentation pathways could include the loss of nitrogen gas (N₂), carbon monoxide (CO), and iodine radicals (I•). Studying these fragmentation patterns helps to confirm the connectivity of the ring system. For instance, the loss of an N₂ molecule is a characteristic fragmentation for many nitrogen-containing heterocyclic systems. nih.gov

Table 2: Expected Mass Spectrometry Data for Pyridazinone Derivatives

| Compound Name | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Key Expected Fragments |

| This compound | C₄H₂I₂N₂O | 347.84 | [M]⁺, [M-I]⁺, [M-CO]⁺, [M-N₂]⁺ |

| 4,5-Dichloropyridazin-3(2H)-one nih.govchemicalbook.com | C₄H₂Cl₂N₂O | 164.98 | [M]⁺, [M-Cl]⁺, [M-CO]⁺, [M-N₂]⁺ |

| Note: Fragmentation patterns are predictive and depend on the ionization energy and method. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. indexcopernicus.com

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A strong, sharp absorption band is expected in the region of 1650-1700 cm⁻¹ corresponding to the stretching vibration of the cyclic amide carbonyl group (C=O). researchgate.net A broad band in the range of 3100-3300 cm⁻¹ would indicate the N-H stretching vibration. nist.gov The C-H stretching of the lone aromatic proton on C6 would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the ring would be observed in the 1400-1600 cm⁻¹ fingerprint region. The C-I stretching vibrations would occur at lower frequencies, typically below 600 cm⁻¹, which is often outside the range of standard mid-IR spectrometers.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C=O stretch is also visible in Raman, non-polar bonds like C=C and C-I often produce stronger signals than in IR. The symmetric vibrations of the ring would be particularly Raman active. The analysis of the solid-phase FT-Raman spectrum of the analogous 4,5-dichloro-3-hydroxypyridazine has been reported, providing a basis for comparison. chemicalbook.com

Table 3: Characteristic Vibrational Frequencies for the Pyridazinone Core

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

| N-H | Stretch | 3100 - 3300 | IR |

| C-H (aromatic) | Stretch | 3000 - 3100 | IR, Raman |

| C=O (amide) | Stretch | 1650 - 1700 | IR, Raman |

| C=C / C=N | Ring Stretch | 1400 - 1600 | IR, Raman |

| C-I | Stretch | < 600 | IR, Raman |

| Data derived from general spectroscopic tables and analysis of similar structures. chemicalbook.comresearchgate.netnist.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. bldpharm.com This technique can provide precise measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and crystal packing. nih.gov

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would unequivocally confirm its molecular structure. The resulting structural data would reveal the planarity of the pyridazinone ring and the precise orientation of the iodine atoms relative to the ring. Furthermore, it would elucidate how the molecules arrange themselves in the crystal lattice, likely through hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule. nih.gov

While a crystal structure for this compound is not reported in the literature, the structures of many other pyridazine (B1198779) and pyridazinone derivatives have been determined, providing a clear precedent for the type of detailed structural information that would be obtained. nih.gov This data is invaluable for understanding the molecule's solid-state properties and for computational modeling studies.

Theoretical and Chemoinformatic Approaches for 4,5 Diiodopyridazin 3 2h One

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful for elucidating the electronic structure and predicting the chemical reactivity of molecules. researchgate.net These methods yield various molecular descriptors that quantify different aspects of a molecule's electronic character. researchgate.net While specific DFT studies on 4,5-diiodopyridazin-3(2H)-one are not widely published, the principles derived from research on related pyridazinone derivatives and other halogenated heterocycles allow for robust predictions.

Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). nih.gov The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO relates to its ability to accept electrons. The energy gap between these frontier molecular orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net For this compound, the presence of two electron-withdrawing iodine atoms and the inherent electronic nature of the pyridazinone ring are expected to significantly lower the ELUMO, making the molecule a good electrophile and susceptible to nucleophilic attack.

Other global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be derived from HOMO and LUMO energies. rasayanjournal.co.in The electrophilicity index is particularly useful as it quantifies the ability of a molecule to accept electrons, which often correlates with biological activity. researchgate.net It is predicted that the diiodo-substitution would result in a high electrophilicity index for this compound, suggesting a propensity to interact with biological nucleophiles.

| Quantum Descriptor | Definition/Calculation | Predicted Implication for this compound |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-filled orbital. | Indicates potential for electron donation. Likely localized on the pyridazinone ring. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first empty electron orbital. | Indicates susceptibility to nucleophilic attack. Expected to be low due to iodine's electron-withdrawing nature. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A small gap suggests high chemical reactivity and polarizability. researchgate.net |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the molecule's ability to attract electrons. Expected to be high. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. A lower value indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ²/2η | Quantifies electrophilic power. Predicted to be high, suggesting potential as a biological electrophile. rasayanjournal.co.in |

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures and behaviors of molecules. For pyridazinone derivatives, these studies are crucial for understanding how their shape and flexibility relate to their biological function. mdpi.com Conformational analysis, a key component of molecular modeling, investigates the different spatial arrangements of atoms that a molecule can adopt and their corresponding energy levels.

Studies on various tricyclic and bicyclic pyridazinone systems have shown that molecular planarity is often a desirable feature for eliciting significant biological activity, such as inotropic effects. mdpi.com Derivatives that adopt a near-planar conformation tend to have higher activity, while those with conformations that deviate from planarity are often inactive. mdpi.com For this compound, the presence of two bulky iodine atoms at adjacent positions on the pyridazinone ring introduces significant steric strain. Molecular modeling would be essential to determine the preferred conformation—whether the molecule can maintain a relatively planar structure or if it adopts a twisted conformation to alleviate this strain. This conformation would, in turn, dictate how the molecule fits into the binding pocket of a potential biological target.

Furthermore, introducing conformational freedom between the pyridazinone scaffold and other parts of a molecule has been explored as a strategy to influence potency and selectivity for specific targets, such as phosphodiesterase 4 (PDE4). nih.gov Modeling studies, including molecular docking, can simulate the interaction of this compound with various enzyme active sites. Such simulations can reveal key binding interactions, like hydrogen bonds and hydrophobic contacts, and predict the binding affinity, providing a rational basis for its potential as an inhibitor of specific enzymes. tandfonline.comwu.ac.th

Structure-Reactivity Relationship Studies

Structure-Reactivity Relationships (SRR) and their quantitative counterparts, Quantitative Structure-Activity Relationships (QSAR), are systematic approaches to correlate a molecule's chemical structure with its reactivity or biological activity. nih.gov These studies are fundamental in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced potency. bibliomed.orgresearchgate.net

For pyridazinone derivatives, QSAR studies have been successfully employed to explain and predict their activity as inhibitors of various enzymes, such as acetylcholinesterase. bibliomed.orgresearchgate.net These models are built by calculating a range of physicochemical or structural descriptors for a series of related compounds and then using statistical methods, like regression analysis, to derive a mathematical equation that links these descriptors to their measured biological activity (e.g., IC50 values). bibliomed.org

In the context of this compound, the two iodine atoms are dominant structural features. They influence several key descriptors:

Electronic Effects : Iodine is an electron-withdrawing group, which impacts the electron density distribution across the pyridazinone ring, affecting its ability to participate in hydrogen bonding or π-π stacking interactions.

Reactivity as a Leaving Group : The C-I bonds provide reactive sites for synthetic modification, particularly in metal-catalyzed cross-coupling reactions.

A QSAR model for a series of analogues of this compound would likely find that descriptors related to molecular shape, hydrophobicity (logP), and electronic properties (like dipole moment or atomic charges on the iodine and nitrogen atoms) are critical for predicting activity. researchgate.net Such studies provide a quantitative framework for understanding how modifications to the pyridazinone core affect its reactivity and biological profile. nih.govtsijournals.com

| Study Focus | Key Findings from Pyridazinone QSAR Research | Relevance to this compound |

|---|---|---|

| Acetylcholinesterase Inhibition | Physicochemical and conformational properties are crucial. Dipole moment and specific substitutions (e.g., fluoro groups) were found to be important for activity. bibliomed.orgresearchgate.net | The high dipole moment and unique electronic properties conferred by the two iodine atoms would be critical variables in a predictive QSAR model. |

| FGFR1 Inhibition | 3D-QSAR models (CoMFA/CoMSIA) showed that steric and electrostatic fields are predictive of bioactivity. Contour maps revealed key structural requirements for potent inhibition. tandfonline.com | A 3D-QSAR study could map the steric and electronic fields generated by the iodine atoms, guiding the design of more potent analogues. |

| General Reactivity | Dual-parameter approaches combining radical and cationic electronic descriptors often provide good correlations for reactivity in substituted aromatic systems. nih.gov | The reactivity of the di-iodinated ring system could be modeled by considering both its electronic character and its potential for radical or cationic intermediates. |

Data Mining and Cheminformatics in Pyridazinone Research

Cheminformatics and data mining apply computational and informational techniques to solve problems in chemistry. google.com These approaches leverage large chemical databases and machine learning algorithms to uncover patterns, predict properties, and accelerate drug discovery. tandfonline.comtandfonline.com In pyridazinone research, these tools are invaluable for navigating the vast chemical space and identifying promising candidates.

One powerful technique is inverse virtual screening (iVS) , where a molecule or a library of molecules is computationally screened against a large database of biological targets to identify potential protein interactions. tandfonline.com A library of pyridazinone-based molecules could be screened using iVS to generate hypotheses about the potential targets for this compound, guiding future biological testing. Pharmacophore-based screening, a related approach, identifies the essential 3D arrangement of functional groups required for binding to a specific target and then searches for molecules that match this arrangement. tandfonline.com

Web-based cheminformatics servers are also widely used. Platforms like Molinspiration or SuperPred can predict a range of properties for a given structure, including bioactivity scores (e.g., GPCR ligand, kinase inhibitor), ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and potential drug targets based on chemical similarity. tandfonline.com Inputting the structure of this compound into these tools could provide rapid, preliminary assessments of its drug-likeness and potential therapeutic applications. wu.ac.thtandfonline.com

Machine learning models, trained on large datasets of known active and inactive compounds, can also classify new molecules or predict their properties. frontiersin.org By mining existing data on pyridazinone derivatives, a model could be built to predict the biological activity profile of this compound based on its structural features, offering a cost-effective method to prioritize it for further investigation. tandfonline.comtandfonline.com

Future Prospects in 4,5 Diiodopyridazin 3 2h One Research

Development of Novel Catalytic Systems for Challenging Transformations

The presence of two iodine atoms on the pyridazinone ring of 4,5-Diiodopyridazin-3(2H)-one offers a unique platform for the development and application of advanced catalytic systems. Future research will likely focus on designing catalysts that can selectively functionalize the C4 and C5 positions, enabling the synthesis of complex molecular architectures that are otherwise difficult to access.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to dihalogenated pyridazinones is an area ripe for exploration. While Suzuki, Stille, Sonogashira, and Heck reactions are established methods for forming carbon-carbon bonds on halogenated heterocycles, the development of ligands that can finely tune the reactivity of the palladium catalyst will be crucial for achieving selective mono- or di-functionalization of this compound. mdpi.com The electron-deficient nature of the pyridazine (B1198779) ring can facilitate the oxidative addition of palladium to the carbon-iodine bond, potentially without the need for expensive and specialized ligands. mdpi.com

Beyond traditional palladium catalysis, the exploration of other transition-metal-catalyzed reactions, such as those involving copper, nickel, or gold, could unlock novel transformations. For instance, copper-catalyzed C-N and C-O bond-forming reactions could be employed to introduce diverse functionalities at the iodo-positions. Furthermore, the development of catalytic systems for C-H functionalization at other positions on the pyridazinone ring, directed by the existing iodo groups, represents a significant and challenging future direction. nih.gov The discovery of bifunctional ligands that can facilitate such transformations would be a substantial advancement. synthesisspotlight.com

Exploration of Unprecedented Reactivity Modes

The unique electronic and structural features of this compound suggest the potential for discovering and exploring unprecedented reactivity modes. The two iodine atoms can participate in halogen bonding, influencing the molecule's self-assembly and its interactions with other reagents and catalysts. Future studies could investigate how these interactions can be harnessed to control reaction outcomes and stereoselectivity.

Furthermore, the di-iodo substitution pattern opens up possibilities for novel cyclization and functionalization reactions. Visible-light-mediated photocatalysis could be employed to generate radical intermediates from the carbon-iodine bonds, leading to new C-C and C-heteroatom bond formations. acs.org The development of dual-functional group transfer reagents could also enable the vicinal difunctionalization of the pyridazinone core in a single step. acs.org Exploring the reactivity of this compound in multicomponent reactions could also lead to the rapid assembly of complex heterocyclic scaffolds.

Integration with Automated Synthesis and High-Throughput Experimentation

The advancement of automated synthesis platforms and high-throughput experimentation (HTE) presents a significant opportunity to accelerate the exploration of this compound's chemical space. physicsworld.comconsensus.appnih.govsynplechem.comresearchgate.net These technologies can enable the rapid synthesis and screening of large libraries of pyridazinone derivatives, facilitating the discovery of new compounds with desirable properties.

Future research will likely involve the development of robust and reliable automated synthesis protocols for the derivatization of this compound. This will require the optimization of reaction conditions to be compatible with robotic liquid handlers and flow chemistry systems. The use of solid-phase synthesis, where the pyridazinone core is attached to a resin, could simplify purification and enable the sequential introduction of different functional groups. nih.gov

HTE can be employed to rapidly screen a wide range of catalysts, ligands, and reaction conditions for the functionalization of this compound. nih.govnih.govmdpi.com This will allow for the rapid identification of optimal conditions for known transformations and the discovery of entirely new reactions. The data generated from HTE can then be used to train machine learning models to predict reaction outcomes and guide the design of new experiments.

Advanced Computational Design for Pyridazinone Transformations

Computational chemistry and in silico design will play an increasingly important role in guiding the future research of this compound. nih.govnih.gov Density Functional Theory (DFT) calculations can be used to study the electronic structure and reactivity of the molecule, providing insights into its preferred reaction pathways. researchgate.net These theoretical studies can help to rationalize experimental observations and predict the outcomes of new reactions.

Molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to design new pyridazinone derivatives with specific biological activities. eurekalert.org By computationally screening virtual libraries of compounds, researchers can identify promising candidates for synthesis and experimental testing. This in silico approach can significantly reduce the time and cost associated with drug discovery.

Q & A

Basic: How can researchers optimize the synthesis of 4,5-diiodopyridazin-3(2H)-one to improve yield and purity?

Methodological Answer:

Synthesis optimization typically involves multi-step reactions, such as halogenation of pyridazinone precursors. Key parameters include:

- Temperature control : Reactions often require low temperatures (0–5°C) to minimize side reactions during iodination .

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of iodine sources, while ethanol aids in recrystallization .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to activate electrophilic substitution at the 4,5-positions .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol improves purity .

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns; iodine’s electron-withdrawing effect deshields adjacent protons (e.g., δ 7.5–8.5 ppm for aromatic protons) .

- X-ray crystallography : Resolves diiodo-substitution geometry and confirms the planarity of the pyridazinone ring .

- Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ≈ 390.8 g/mol) and isotopic patterns for iodine .

Advanced: How can computational chemistry guide the study of this compound’s reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Predicts electrophilic substitution sites, reaction pathways, and intermediates. For example, iodine’s steric bulk may hinder nucleophilic attack at the 3-position .

- Molecular docking : Models interactions with biological targets (e.g., enzymes) to rationalize bioactivity observed in analogs like 4,5-dichloro derivatives .

- QSAR studies : Correlates substituent effects (e.g., iodine’s electronegativity) with pharmacological properties using Hammett constants .

Advanced: How should researchers resolve contradictions in reported synthetic yields for halogenated pyridazinones?

Methodological Answer:

- Re-examining reaction conditions : Compare iodination protocols (e.g., I₂ vs. N-iodosuccinimide) and solvent systems (DMF vs. THF) .

- Side-product analysis : Use LC-MS to identify byproducts (e.g., mono-iodinated or over-oxidized species) .

- Reproducibility checks : Validate moisture-sensitive steps (e.g., anhydrous solvents, inert atmosphere) and catalyst purity .

Advanced: What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

Methodological Answer:

- Enzyme inhibition assays : Test against kinases or phosphodiesterases (common targets for pyridazinones) using fluorescence-based substrates .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .

- Structure-activity relationship (SAR) : Modify substituents (e.g., replacing iodine with bromine) to assess halogen effects on potency .

Advanced: How do iodine substituents influence the electronic and steric properties of pyridazin-3(2H)-one derivatives compared to chloro/bromo analogs?

Methodological Answer:

- Electronic effects : Iodine’s strong inductive effect reduces electron density at the pyridazinone ring, altering reactivity in nucleophilic substitutions. Compare with chloro analogs using cyclic voltammetry .

- Steric hindrance : Iodine’s larger atomic radius (1.33 Å vs. Cl: 0.99 Å) may impede access to the 3-keto group, reducing hydrogen-bonding potential. X-ray crystallography of analogs (e.g., 4,5-dibromo derivatives) quantifies steric parameters .

- Hammett analysis : Plot substituent σ values against reaction rates (e.g., hydrolysis) to quantify electronic contributions .

Basic: What stability considerations are critical for handling this compound in experimental workflows?

Methodological Answer:

- Light sensitivity : Store in amber vials under inert gas (Ar/N₂) to prevent photodeiodination .

- Thermal stability : Use TGA/DSC to determine decomposition thresholds (e.g., >180°C for related dihalo-pyridazinones) .

- Hydrolytic stability : Monitor pH-dependent degradation in aqueous buffers via HPLC; avoid prolonged exposure to basic conditions (pH >9) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.